molecular formula C11H12N2OS2 B187147 (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- CAS No. 38201-61-5

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-

Cat. No. B187147
CAS RN: 38201-61-5
M. Wt: 252.4 g/mol
InChI Key: PFSZMGIUBHSQKS-UHFFFAOYSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- is a useful research compound. Its molecular formula is C11H12N2OS2 and its molecular weight is 252.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound Benzothieno[2,3-d]pyrimidin-4(1H)-one, specifically its hexahydro-3-amino-2-thioxo derivative, serves as a versatile intermediate for synthesizing various heterocyclic systems. For instance, Santagati et al. (1993) synthesized this compound from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate and derived a heterocyclic system with a 1,3,4-thiadiazine ring from it (Santagati, Santagati & Modica, 1993).

  • Abdallah (2002) also highlighted the use of this compound as a versatile intermediate. They synthesized polyheterocycles via a one-pot process involving the reaction of this compound with hydrazonoyl halides (Abdallah, 2002).

Biological and Pharmaceutical Applications

  • Mavrova et al. (2010) synthesized novel thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole ring, exploring their antiparasitic activity. They found that these compounds showed higher activity against Trichinella spiralis in vitro compared to albendazole (Mavrova, Vuchev, Anichina & Vassilev, 2010).

  • Break et al. (2010) focused on synthesizing S-Nucleoside derivatives of 2-thioxo and 2,4-dithioxo tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)ones, aiming to study their potential biological activities (Break, Shmiss & Mosselhi, 2010).

Chemical Modifications and Diversification

Additional Applications

  • Ashalatha et al. (2007) synthesized various derivatives of 3-amino-2-mercapto tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and examined their biological activities, including anti-inflammatory and antimicrobial properties (Ashalatha, Narayana, Vijaya Raj & Suchetha Kumari, 2007).

  • Vega et al. (1990) synthesized derivatives of hexahydro[1]benzothieno[2,3-d]pyrimidines and evaluated them for potential analgesic, anti-inflammatory, and anti-arthritic properties (Vega, Alonso, Díaz & Junquera, 1990).

properties

IUPAC Name

3-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-13-10(14)8-6-4-2-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSZMGIUBHSQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191586
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-

CAS RN

38201-61-5
Record name 2,3,5,6,7,8-Hexahydro-3-methyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38201-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038201615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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